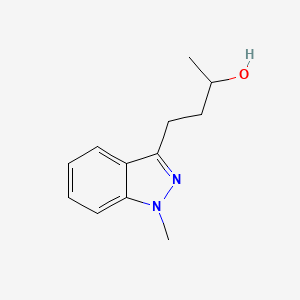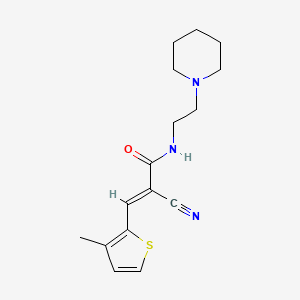![molecular formula C8H7BrN2 B13552582 3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)
3-(Bromomethyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of biological activities and applications in medicinal chemistry. The bromomethyl group at the 3-position of the imidazo[1,2-a]pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)imidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-haloketones. One common method is the condensation of 2-aminopyridine with bromoacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent to introduce the bromomethyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One-pot synthesis techniques, which combine multiple reaction steps into a single process, are favored for their efficiency and reduced environmental impact . These methods typically involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols to form a variety of substituted imidazo[1,2-a]pyridine derivatives.
Radical Reactions: Radical reactions involving transition metal catalysis or metal-free oxidation can functionalize the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as DMSO and copper catalysts are used under oxidative conditions.
Radical Reactions: Transition metal catalysts or metal-free oxidants are employed under controlled conditions.
Major Products Formed
Substituted Imidazo[1,2-a]pyridines: Formed through nucleophilic substitution reactions.
Imidazo[1,2-a]pyridine-3-carboxaldehyde: Formed through oxidation reactions.
Functionalized Imidazo[1,2-a]pyridines: Formed through radical reactions.
Applications De Recherche Scientifique
3-(Bromomethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is used in the development of bioactive molecules for studying biological pathways and disease mechanisms.
Material Science: Imidazo[1,2-a]pyridine derivatives are explored for their potential use in optoelectronic devices, sensors, and other advanced materials.
Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules and natural products.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways . The imidazo[1,2-a]pyridine scaffold can also interact with various receptors and proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromomethyl group.
3-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group instead of a bromomethyl group.
3-Chloromethylimidazo[1,2-a]pyridine: A compound with a chloromethyl group at the 3-position.
Uniqueness
3-(Bromomethyl)imidazo[1,2-a]pyridine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials .
Propriétés
IUPAC Name |
3-(bromomethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPORLJQZYNHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one](/img/structure/B13552523.png)
![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13552524.png)


![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B13552540.png)




![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)

![1',3'-Dihydrospiro[cyclobutane-1,2'-indol]-3'-ol](/img/structure/B13552590.png)
